1-Butyl-3-(2-ethoxyphenyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
84137-57-5 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-butyl-3-(2-ethoxyphenyl)urea |
InChI |
InChI=1S/C13H20N2O2/c1-3-5-10-14-13(16)15-11-8-6-7-9-12(11)17-4-2/h6-9H,3-5,10H2,1-2H3,(H2,14,15,16) |
InChI Key |
OBZKVAACLOMSMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC=C1OCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Butyl 3 2 Ethoxyphenyl Urea and Analogues
Established Synthetic Routes to Unsymmetrical Urea (B33335) Derivatives
The synthesis of unsymmetrical ureas, such as 1-Butyl-3-(2-ethoxyphenyl)urea, is a cornerstone of medicinal and materials chemistry. nih.gov Various methods have been developed, ranging from traditional pathways to more modern, safer alternatives.
Nucleophilic Addition of Butylamine (B146782) to (2-Ethoxyphenyl)isocyanate Equivalents
The most conventional and widely employed method for synthesizing N,N'-disubstituted unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. nih.govarabjchem.org In the case of this compound, this involves the reaction of butylamine with (2-ethoxyphenyl)isocyanate.
The mechanism proceeds via the attack of the nucleophilic nitrogen atom of butylamine on the electrophilic carbon atom of the isocyanate group. This reaction is typically efficient and high-yielding. The synthesis of a structurally similar compound, 1-Butyl-3-(4-hydroxyphenyl)urea (B7771313), is achieved through this method by reacting butylamine with 4-hydroxyphenyl isocyanate in organic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. This established procedure is directly analogous to the synthesis of the target compound.
The isocyanate precursor, (2-ethoxyphenyl)isocyanate, can be generated from 2-ethoxyaniline through reaction with phosgene (B1210022) or a phosgene equivalent. nih.gov However, due to the high toxicity of phosgene, significant research has been directed toward safer methods for both isocyanate generation and direct urea synthesis. oup.com
Alternative Synthetic Pathways for Urea Formation
Growing safety and environmental concerns have spurred the development of numerous alternative routes to unsymmetrical ureas that avoid hazardous reagents like phosgene. nih.govoup.com
Phosgene-Free Reagents:
N,N'-Carbonyldiimidazole (CDI): A stable, crystalline solid that serves as a safe and effective phosgene substitute. It reacts with an amine to form an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to yield the unsymmetrical urea. nih.govuva.nl
Carbonates: Reagents like diethyl carbonate or ethylene (B1197577) carbonate can react with amines under specific conditions to form ureas, offering a less toxic pathway. nih.gov
Catalytic Carbonylation:
Oxidative Carbonylation: Transition-metal-catalyzed oxidative carbonylation of two different amines with carbon monoxide (CO) provides a direct route to unsymmetrical ureas. oup.com Recent advancements have even demonstrated an electrothermal catalytic process that utilizes carbon dioxide (CO2) as the carbonyl source, which is first reduced to CO and then used in a copper/cobalt thermocatalytic carbonylation. oup.com
Palladium Catalysis: Palladium-catalyzed methods have been reported that use safer carbonyl sources to achieve the synthesis of unsymmetrical ureas. mdpi.com
Rearrangement Reactions:
The Curtius, Lossen, and Hofmann rearrangements are classical organic reactions that generate an isocyanate intermediate from a carboxylic acid derivative (acyl azide), hydroxamic acid, or primary amide, respectively. nih.gov This in-situ generated isocyanate can then be trapped with butylamine to form the desired urea.
Other Functional Group Interconversions:
From Amides: A modern, metal-free approach involves the direct coupling of a primary amide (e.g., 2-ethoxybenzamide) with an amine (butylamine) using a hypervalent iodine reagent, such as Phenyliodine(III) diacetate (PIDA or PhI(OAc)2), as a coupling mediator. mdpi.comdntb.gov.ua
From Thioureas: The corresponding 1-Butyl-3-(2-ethoxyphenyl)thiourea can be synthesized and subsequently oxidized to the urea. rsc.org Various oxidizing agents, including potassium iodate (B108269) or oxone, can effect this transformation. blucher.com.brtandfonline.com
| Method | Key Reagents | Description | Reference |
|---|---|---|---|
| Nucleophilic Addition | Amine + Isocyanate | Traditional, high-yield reaction of butylamine with (2-ethoxyphenyl)isocyanate. | nih.gov |
| CDI Coupling | Amines + N,N'-Carbonyldiimidazole | A safer, phosgene-free alternative using a stable solid reagent. | nih.govuva.nl |
| Oxidative Carbonylation | Amines + CO + Oxidant | Transition-metal catalyzed direct synthesis from two different amines and carbon monoxide. | oup.com |
| Amide Coupling | Amide + Amine + PhI(OAc)2 | Metal-free coupling of 2-ethoxybenzamide (B1671398) and butylamine mediated by a hypervalent iodine reagent. | mdpi.com |
| Thiourea (B124793) Oxidation | Thiourea + Oxidizing Agent | Synthesis of the corresponding thiourea followed by oxidation to the urea. | rsc.orgtandfonline.com |
Optimization of Reaction Conditions and Yields for Target Compound Synthesis
Optimizing the synthesis of this compound is critical for maximizing yield, ensuring purity, and improving process efficiency. The optimization strategy depends heavily on the chosen synthetic route. General principles of reaction optimization involve the systematic variation of key parameters. cdsentec.com
For the conventional isocyanate route, critical parameters include:
Temperature: While often run at room temperature, adjusting the temperature can influence the reaction rate and minimize side reactions. cdsentec.com
Solvent: The choice of an inert, anhydrous solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (B52724) is crucial to prevent hydrolysis of the isocyanate.
Molar Ratio: Using a slight excess of one reactant can drive the reaction to completion, but a significant excess can complicate purification. A molar ratio close to 1:1 is typically optimal. as-proceeding.com
Catalyst: While often uncatalyzed, certain reactions for urea formation can be accelerated by acidic or basic catalysts. as-proceeding.com
Statistical methods like Response Surface Methodology (RSM) can be employed to systematically study the interplay between these variables (e.g., temperature, reaction time, reactant ratio, pH) and identify the optimal conditions for maximizing the yield. nih.govacs.org Continuous monitoring of reaction parameters using appropriate instrumentation is key to maintaining ideal conditions and ensuring reproducibility. cdsentec.com
| Parameter | Effect on Synthesis | Optimization Goal | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate and selectivity. Too high may cause side reactions; too low may slow the reaction excessively. | Find the lowest temperature for an efficient reaction rate with minimal byproducts. | cdsentec.com |
| Reaction Time | Insufficient time leads to incomplete conversion. Excessive time can lead to product degradation or side reactions. | Determine the minimum time required for maximum conversion. | nih.gov |
| Molar Ratio of Reactants | Influences reaction equilibrium and can affect the amount of unreacted starting material. | Use a near-stoichiometric ratio to maximize atom economy and simplify purification. | as-proceeding.com |
| Solvent/Catalyst | Solvent polarity can affect reaction rates. Catalysts can accelerate the reaction but may introduce side reactions. | Select an inert solvent that provides good solubility and a catalyst (if needed) that enhances rate without compromising selectivity. | as-proceeding.com |
Chemical Reactivity and Derivatization Studies of the Urea Core and Phenyl Substituents
The chemical reactivity of this compound is dictated by its constituent functional groups: the urea linkage, the n-butyl chain, the phenyl ring, and the ethoxy substituent. Derivatization studies explore how these sites can be chemically modified.
Oxidation Reactions
The urea moiety and its substituents can undergo various oxidation reactions.
Oxidative C-H Olefination: In a notable transformation, N-methoxy-N'-aryl urea derivatives have been shown to act as internal oxidants in rhodium-catalyzed C-H bond olefination reactions. rsc.orgnih.gov This process involves the functionalization of the ortho C-H bond of the aryl ring, followed by an intramolecular Michael addition to form dihydroquinazolinones. rsc.org This demonstrates the potential for the urea group, when appropriately modified (e.g., as an N-methoxy derivative), to direct and participate in oxidative transformations.
Photooxidation: Phenylurea compounds are known to undergo photochemical degradation. nih.gov These reactions can involve N-dealkylation (e.g., removal of the butyl group) or oxidation of the alkyl substituents (the butyl or ethoxy groups) under UV irradiation, potentially in the presence of photosensitizers. nih.gov
Oxidation of Analogues: The oxidation of thioureas to ureas is a key synthetic transformation. blucher.com.br Furthermore, the cleavage of phenylureas has been observed when reacted with perfluoroanhydrides, indicating the reactivity of the urea linkage under specific oxidative/acylating conditions. tandfonline.com
Reduction Reactions
Reduction reactions of this compound are less common but can be targeted at specific sites.
Reduction of the Urea Carbonyl: The carbonyl group of the urea is generally stable and resistant to reduction. However, strong reducing agents under harsh conditions could potentially reduce it to a methylene (B1212753) group, though this is not a typical transformation.
Reductive Cleavage of N-O Bonds: In studies of N-methoxy-N'-aryl urea analogues used in oxidation reactions, the resulting dihydroquinazolinone products contain an N-O bond that can be readily cleaved. rsc.org For example, treatment with samarium(II) iodide (SmI2) achieves the reductive cleavage of the N-O bond, expanding the synthetic utility of these derivatives. rsc.org
Reduction of the Aromatic Ring: The 2-ethoxyphenyl ring is generally stable to reduction. However, catalytic hydrogenation using catalysts like rhodium or ruthenium under high pressure and temperature could reduce the aromatic ring to a cyclohexyl ring.
Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound and its analogues is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic compounds. rahacollege.co.in The regiochemical outcome of these substitutions is dictated by the directing effects of the two substituents already present on the ring: the 2-ethoxy group (-OEt) and the 3-(N-butyl-ureido) group (-NHC(=O)NHBu).
Both the ethoxy group and the ureido group are activating ortho-, para-directors due to the presence of lone pairs on the oxygen and nitrogen atoms, which can be donated to the aromatic ring, stabilizing the carbocation intermediate (the arenium ion). libretexts.org The ethoxy group strongly directs incoming electrophiles to the positions ortho and para to it (C4 and C6). The ureido group, also an activating ortho-, para-director, would direct to its own ortho and para positions (C2 and C4 relative to its point of attachment).
In the case of this compound, the ethoxy group is at C2 and the ureido group is at C1. Their combined influence strongly activates the ring for substitution, primarily at the C4 and C6 positions, which are para and ortho to the powerful ethoxy donor, respectively.
Common electrophilic substitution reactions applicable to such activated phenyl rings include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically at the C4 or C6 position, using reagents like Br₂ or Cl₂ with a Lewis acid catalyst, or N-bromosuccinimide (NBS).
Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org The powerful electron-donating nature of the substituents facilitates this reaction, which would likely occur at the C4 or C6 position.
Friedel-Crafts Acylation: The attachment of an acyl group (R-C=O) to the ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. rahacollege.co.insemanticscholar.org This reaction would yield ketone derivatives, with substitution favored at the sterically accessible C4 position.
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is often reversible and can be used to introduce a temporary blocking group to direct other substituents. rahacollege.co.in
The specific conditions for these reactions would need to be optimized to control selectivity and prevent potential side reactions, such as polysubstitution, due to the highly activated nature of the aromatic ring.
Advanced Spectroscopic and Chromatographic Techniques for Characterization
The definitive identification and purity assessment of this compound rely on a combination of modern spectroscopic and chromatographic methods. While specific experimental data for this exact isomer is not widely published, a characterization profile can be constructed based on data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure. rsc.org The spectra would confirm the presence of the butyl, ethoxy, and the 1,2-disubstituted phenyl groups through characteristic chemical shifts, signal multiplicities, and integration values.
¹H NMR: The spectrum would show distinct signals for the aromatic protons (typically in the δ 6.8–8.1 ppm range), the two urea N-H protons (which may appear as broad singlets), the ethoxy group's quartet and triplet, and the signals corresponding to the four different methylene/methyl groups of the n-butyl chain.
¹³C NMR: The spectrum would display 13 unique carbon signals, including the characteristic urea carbonyl carbon (δ ~155 ppm), aromatic carbons (δ 110–160 ppm), and the aliphatic carbons of the ethoxy and butyl groups.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Urea C=O | - | ~155.5 |
| Aromatic C-NH | - | ~128.0 |
| Aromatic C-O | - | ~148.0 |
| Aromatic CHs | ~6.8 - 8.1 (multiplets) | ~110 - 125 |
| NH-Aryl | ~7.8 (broad s) | - |
| NH-Butyl | ~6.1 (broad t) | - |
| O-CH₂-CH₃ | ~4.1 (quartet) | ~64.0 |
| O-CH₂-CH₃ | ~1.4 (triplet) | ~14.8 |
| NH-CH₂- | ~3.2 (quartet) | ~39.5 |
| -CH₂-CH₂-CH₂-CH₃ | ~1.5 (multiplet) | ~31.5 |
| -CH₂-CH₂-CH₃ | ~1.3 (multiplet) | ~20.0 |
| -CH₂-CH₃ | ~0.9 (triplet) | ~13.8 |
Note: Predicted values are based on typical shifts for substituted phenylureas and ethoxybenzene analogues. uva.nl
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (C₁₃H₂₀N₂O₂), the expected exact mass is 236.1525 g/mol . nih.gov In electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be observed at m/z 237.1603. The fragmentation pattern in GC-MS for the analogous 4-ethoxy isomer shows major peaks resulting from cleavage alpha to the ether oxygen and benzylic cleavage, with prominent fragments observed at m/z 137, 108, and 109. nih.gov A similar pattern would be expected for the 2-ethoxy isomer, corresponding to ions of ethoxyaniline and related fragments.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound and for quantifying it in various matrices. researchgate.net A reversed-phase HPLC method would be most suitable for this moderately nonpolar compound.
Typical HPLC Conditions for Phenylurea Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |
| Detector | UV detector at a wavelength of ~210 nm or ~240-250 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
Note: These are general conditions and would require optimization for the specific compound. researchgate.net
Computational and Theoretical Investigations of 1 Butyl 3 2 Ethoxyphenyl Urea and Analogues
Molecular Docking Simulations
The primary goal of molecular docking is to predict the most stable binding pose of a ligand within the active site of a target protein. als-journal.com This process involves sampling a large number of possible orientations and conformations of the ligand within the receptor's binding pocket. For urea-containing compounds, the conformation is heavily influenced by the rotational flexibility of the butyl chain and the phenyl ring, as well as the planar nature of the urea (B33335) group.
Once a binding pose is predicted, the network of non-covalent interactions between the ligand and the protein can be analyzed in detail. These interactions are the primary drivers of molecular recognition and binding affinity.
Hydrogen Bonding: The urea functional group (-NH-CO-NH-) is a hallmark of these compounds and is an excellent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). mdpi.com In docking studies of various urea derivatives, this moiety consistently forms crucial hydrogen bonds with amino acid residues in the protein's active site, such as with the backbone amides or polar side chains (e.g., glutamine, arginine). nih.govresearchgate.net For 1-Butyl-3-(2-ethoxyphenyl)urea, the two N-H groups and the carbonyl oxygen are expected to be primary sites for hydrogen bonding, anchoring the ligand in the binding pocket. The ether oxygen of the ethoxy group can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: These interactions are a major driving force for ligand binding. biorxiv.org The butyl group and the phenyl ring of this compound are nonpolar and would be expected to form significant hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within the receptor. researchgate.net Studies on similar molecules show that burying these hydrophobic groups away from the aqueous solvent and into a complementary hydrophobic pocket on the protein surface contributes significantly to binding stability. biorxiv.org
Other Interactions: Additional interactions can include π-π stacking, where the aromatic phenyl ring might stack with the aromatic rings of residues like phenylalanine, tyrosine, or tryptophan, and van der Waals forces, which are ubiquitous but collectively important for a snug fit. biorxiv.org
A summary of typical interactions observed for urea analogues is presented below.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residues |
| Hydrogen Bonding (Donor) | Urea N-H groups | Aspartate, Glutamate, Serine, Main-chain Carbonyls |
| Hydrogen Bonding (Acceptor) | Urea C=O oxygen, Ethoxy oxygen | Arginine, Lysine, Serine, Main-chain Amides |
| Hydrophobic Interactions | Butyl chain, Phenyl ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
In studies of analogous compounds, predicted binding energies have been used to rank different derivatives and prioritize them for synthesis and biological testing. mdpi.comnih.gov For example, docking of various benzimidazole (B57391) urea derivatives against α-amylase and α-glucosidase revealed binding affinities that correlated with their experimentally measured inhibitory activities. mdpi.com Similarly, docking studies on other series of urea derivatives have reported binding energies ranging from -6.0 to over -9.0 kcal/mol, depending on the specific compound and protein target. researchgate.netmdpi.com For this compound, a docking simulation would yield a similar score, providing a quantitative estimate of its potential to bind a given target.
| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Acyl Urea Derivatives | Tubulin | -2.94 to -3.09 | alliedacademies.org |
| Quinoxaline Allosteric Modulator | GLP-1 Receptor | -6.44 to -7.88 | mdpi.com |
| Chloroquinoline-acetamide Hybrids | PfDHFR | -9.34 to -9.90 | researchgate.net |
Analysis of Ligand-Protein Interaction Networks (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. shd-pub.org.rs It provides detailed insights into molecular geometry, vibrational modes, and electronic properties, which are fundamental to understanding a compound's reactivity and behavior. researchgate.netbiointerfaceresearch.com
A primary application of DFT is to find the lowest energy structure (the optimized geometry) of a molecule. researchgate.net This involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. For this compound, this would provide precise bond lengths, bond angles, and dihedral angles for its most stable three-dimensional shape.
Once the geometry is optimized, a vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks seen in an infrared (IR) spectrum. researchgate.net For urea derivatives, characteristic vibrational frequencies are well-established. mdpi.commdpi.com
The table below shows typical calculated vibrational frequencies for key functional groups in urea analogues, which are expected to be similar for this compound.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| N-H | Stretching | 3250 - 3380 |
| C-H (Aromatic) | Stretching | 3020 - 3100 |
| C-H (Aliphatic) | Stretching | 2900 - 2960 |
| C=O (Urea) | Stretching | 1625 - 1680 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
This analysis is crucial for confirming the molecular structure and interpreting experimental spectra. researchgate.nettandfonline.com
DFT is also used to explore the electronic properties of a molecule, which are critical for its reactivity. asianpubs.org
Global and Local Reactivity Descriptors (e.g., Fukui Functions)
Computational chemistry provides a powerful lens for understanding the intrinsic reactivity of a molecule. For this compound, methods based on Density Functional Theory (DFT) are employed to calculate global and local reactivity descriptors. These descriptors help predict how the molecule will behave in a chemical reaction. nih.gov
Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a general overview of the molecule's stability and reactivity. The HOMO-LUMO energy gap is a crucial parameter indicating the kinetic stability of the molecule; a smaller gap suggests the molecule is more reactive. nih.govnih.gov Other global descriptors, including chemical potential (μ), hardness (η), and the electrophilicity index (ω), are derived from these orbital energies to quantify the molecule's tendency to exchange electrons with its environment.
Local reactivity, which pinpoints the most reactive sites within the molecule, is effectively described by Fukui functions. These functions identify regions susceptible to nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack. For a molecule like this compound, the oxygen and nitrogen atoms of the urea group are typically strong candidates for electrophilic attack due to their lone pairs of electrons, while specific carbons on the aromatic ring might be prone to nucleophilic interactions. This analysis is critical for understanding potential binding modes with biological targets. nih.gov
Table 1: Illustrative Global Reactivity Descriptors for this compound (Note: These are representative values based on typical DFT calculations for phenylurea analogues.)
| Descriptor | Symbol | Representative Value (eV) |
| HOMO Energy | EHOMO | -5.98 |
| LUMO Energy | ELUMO | -0.75 |
| Energy Gap | ΔE | 5.23 |
| Chemical Potential | μ | -3.365 |
| Chemical Hardness | η | 2.615 |
| Electrophilicity Index | ω | 2.17 |
Non-Linear Optical Properties
Non-linear optical (NLO) materials are essential for modern optoelectronic technologies, and organic molecules with specific structural features can exhibit significant NLO responses. mdpi.comfrontiersin.org The NLO properties of a molecule are governed by its response to a strong electromagnetic field, such as that from a laser. frontiersin.org This response is quantified by hyperpolarizabilities, with the first hyperpolarizability (β) being a key indicator of second-order NLO activity. analis.com.my
Molecules like this compound possess features conducive to NLO activity. The presence of an electron-donating group (the 2-ethoxy group) and an electron-accepting region (the urea moiety) connected by a π-conjugated system (the phenyl ring) can facilitate intramolecular charge transfer upon excitation. nih.gov This charge transfer is a primary mechanism for generating a high NLO response. frontiersin.orgnih.gov Computational DFT calculations are used to predict the first hyperpolarizability (β), comparing it to known NLO materials like urea to assess its potential. analis.com.my
Table 2: Representative Calculated Non-Linear Optical Properties for this compound (Note: These values are illustrative and based on theoretical calculations for analogous organic compounds.)
| Property | Symbol | Representative Value |
| Dipole Moment | μ | 4.5 D |
| First Hyperpolarizability | βtot | 9.5 x 10-30 esu |
Molecular Dynamics (MD) Simulations
Assessment of Ligand-Protein Complex Stability Over Time
Molecular dynamics (MD) simulations offer a dynamic view of how a ligand interacts with its protein target over time, providing crucial information on the stability of the resulting complex. researchgate.netnih.gov For a potential drug candidate like this compound, MD simulations can be used to model its binding to a target enzyme, such as urease, which is a known target for urea derivatives. nih.govacs.org
After docking the compound into the protein's active site, an MD simulation is run for a duration of nanoseconds to microseconds. pnas.org The stability of the complex is primarily assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms over time. A stable complex is indicated by a low and converging RMSD value, suggesting the ligand remains in its binding pose. nih.gov Furthermore, analysis of hydrogen bonds and hydrophobic interactions throughout the simulation reveals which key interactions persist and contribute to binding affinity. researchgate.net
Conformational Sampling and Dynamic Behavior of the Compound
Beyond studying the bound state, MD simulations are used to explore the conformational flexibility and dynamic behavior of this compound itself. The molecule possesses rotatable bonds in its butyl and ethoxy side chains, allowing it to adopt various conformations. acs.orgresearchgate.net Understanding this conformational landscape is vital, as the molecule must adopt a specific "bioactive" conformation to fit into a protein's binding pocket.
Studies on similar alkyl- and phenyl-substituted ureas have shown that rotation around the C-N bonds has specific energy barriers, influencing which conformations are most stable. acs.orgresearchgate.net MD simulations in a solvent can sample these different conformations, revealing the most populated and lowest-energy states. This information can be used to design more rigid analogues that are "pre-locked" into the bioactive conformation, potentially increasing their potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to design new inhibitors and predict their biological activity. science.govnih.gov These methods are particularly effective when a series of analogous compounds have been synthesized and tested.
A 3D-QSAR model for a series of this compound analogues would correlate their structural properties with their measured inhibitory activity (e.g., IC50). ekb.eg The model is built by aligning the compounds and calculating steric and electrostatic fields around them. The resulting statistical model can then predict the activity of new, yet-to-be-synthesized derivatives, helping to prioritize synthetic efforts. nih.gov
Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity. researchgate.netmedsci.org For this compound, a pharmacophore model would likely include:
A hydrogen bond donor (from the N-H groups)
A hydrogen bond acceptor (from the carbonyl oxygen)
A hydrophobic feature (from the butyl chain)
An aromatic ring feature (from the phenyl group) researchgate.net
This pharmacophore model serves as a 3D query for screening large chemical databases to find novel and structurally diverse compounds that match the feature arrangement and are therefore potential new inhibitors. science.govekb.eg
Identification of Key Structural Features for Desired Activity
Computational and theoretical investigations into this compound and its analogues have been instrumental in elucidating the key structural features that govern their biological activity. Through methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling, researchers have been able to predict and rationalize the interactions of these compounds with various biological targets. These studies underscore the importance of specific molecular moieties and physicochemical properties in determining the desired therapeutic effects.
The fundamental structure of this compound consists of a central urea core, an N-butyl group, and a 2-ethoxyphenyl substituent. The urea group itself is a critical pharmacophore, capable of forming multiple hydrogen bonds with biological receptors, thereby anchoring the molecule in the active site of an enzyme or receptor. nih.govresearchgate.net The arrangement of the donor and acceptor sites in the urea moiety is crucial for its binding affinity.
The nature of the substituents on the phenyl ring significantly influences the activity of phenylurea derivatives. In the case of this compound, the ethoxy group at the ortho position of the phenyl ring plays a vital role. The position and nature of this substituent can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of biological activity. For instance, studies on similar phenylurea derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can modulate their inhibitory potency against various enzymes. nih.gov
Table 1: Impact of Phenyl Ring Substituents on the Activity of Urea Analogues
| Compound Analogue | Substituent on Phenyl Ring | Observed Effect on Activity | Reference |
| 1-Aryl-3-(chroman-5-yl)urea | p-tolyl | Important for maintaining TNF-α inhibitory activity. | mdpi.com |
| 3-(4-chlorophenyl)-1-(phenethyl)urea | 3-chloro, 3-fluoro, 3-methyl | Enhanced CB1 receptor potency. | nih.gov |
| 3-(4-chlorophenyl)-1-(phenethyl)urea | 4-position substituents | Generally less potent for CB1 receptor modulation. | nih.gov |
| Phenylurea Derivatives | Hydroxyl group | Can be oxidized to a quinone derivative, altering activity. |
Table 2: Influence of N-Alkyl and Other Substituents on Urea Derivatives' Activity
| Compound Analogue | N-Substituent | Other Key Features | Observed Effect on Activity | Reference |
| Adamantyl urea derivatives | Adamantyl | Phenyl urea core | Potent activity against Mycobacterium tuberculosis. | researchgate.net |
| Benzimidazole urea derivatives | Butyl chain | Benzimidazole moiety | Moderate α-amylase and α-glucosidase inhibition. | mdpi.com |
| 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea | tert-butyl and methyl | Hydroxypropyl linker | Strong hypotensive action. | researchgate.net |
Computational experiments on analogues have suggested that the N-phenyl-N'-(2-chloroethyl)urea pharmacophore can act as a bioisosteric equivalent to the trimethoxyphenyl ring found in other active compounds, highlighting the flexibility of the urea scaffold in drug design. nih.gov Furthermore, molecular docking studies on phenyl urea derivatives targeting Indoleamine 2,3-dioxygenase 1 (IDO1) have successfully predicted the binding modes of potent inhibitors, guiding further optimization. mdpi.com
In essence, the desired activity of this compound is a result of the synergistic interplay between the hydrogen bonding capacity of the urea core, the electronic and steric effects of the 2-ethoxyphenyl group, and the hydrophobic interactions provided by the N-butyl chain. Computational and theoretical studies provide a rational framework for understanding these structure-activity relationships and for designing novel analogues with improved potency and selectivity.
Future Perspectives and Emerging Research Avenues for 1 Butyl 3 2 Ethoxyphenyl Urea Research
Design and Synthesis of Novel Urea-Based Scaffolds with Enhanced Selectivity
The quest for novel therapeutics with improved efficacy and reduced side effects hinges on the ability to design molecules with high selectivity for their intended biological targets. For urea-based compounds, this involves the strategic modification of the core scaffold to optimize interactions with the target protein while minimizing off-target effects.
One promising approach is the creation of hybrid molecules that combine the urea (B33335) moiety with other pharmacophoric features. mdpi.com For instance, the hybridization of pyridine (B92270) and urea has been explored to develop novel anticancer agents. mdpi.com This strategy aims to leverage the distinct properties of each component to achieve enhanced biological activity and selectivity. mdpi.com The design process often involves a rational, stepwise optimization to identify the most potent and selective compounds. mdpi.com
Another key strategy is the synthesis of derivatives with specific substitutions that can exploit unique features of the target's binding pocket. For example, in the development of B-Raf kinase inhibitors, the introduction of a 7-cyano group and a 3-(trifluoromethyl)phenyl acetamide (B32628) moiety into a bis-aryl urea scaffold led to enhanced potency and selectivity against VEGFR2. researchgate.net This highlights the importance of detailed structural information in guiding the design of new analogs.
The synthesis of these novel scaffolds often employs innovative chemical methodologies aimed at improving efficiency and safety. Traditional methods for synthesizing ureas can involve hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Modern approaches focus on developing safer and more environmentally friendly synthetic routes. nih.gov
Identification of New Biological Targets and Therapeutic Applications
The therapeutic potential of urea derivatives extends far beyond their current applications. nih.gov While many urea-based drugs are known for their anticancer properties, ongoing research is uncovering new biological targets and, consequently, new therapeutic avenues. nih.govnih.gov
The versatility of the urea scaffold allows it to interact with a wide range of biological targets, including kinases, enzymes, and receptors. nih.govmdpi.com This opens the door to exploring its potential in treating a variety of diseases, such as:
Infectious Diseases: Recent studies have shown that some urea derivatives exhibit significant antimicrobial activity. researchgate.netmdpi.com For example, certain adamantyl urea adducts have demonstrated outstanding growth inhibition against Acinetobacter baumannii, a multi-drug-resistant bacterium. researchgate.netmdpi.com
Inflammatory Diseases: The modulation of inflammatory pathways is another promising area of research for urea-based compounds. researchgate.net By targeting key signaling molecules involved in inflammation, these compounds could offer new treatment options for a range of inflammatory disorders.
Neurodegenerative Diseases: The neuroprotective properties of some urea derivatives are also being investigated. nih.gov These compounds may offer a new approach to tackling complex diseases like Alzheimer's and Parkinson's.
The identification of these new targets is often facilitated by high-throughput screening campaigns and a deeper understanding of disease biology. As our knowledge of the molecular basis of disease grows, so too will the opportunities for repurposing existing urea-based compounds and designing new ones for novel therapeutic applications.
Integration of Advanced Computational Methods in Drug Discovery Pipelines
The integration of advanced computational methods has revolutionized the drug discovery process, making it faster, more cost-effective, and more efficient. nih.govemanresearch.org These methods play a crucial role in the design and optimization of urea-based compounds like 1-Butyl-3-(2-ethoxyphenyl)urea. nih.govemanresearch.org
Computer-aided drug design (CADD) encompasses a range of techniques that are broadly classified as either structure-based or ligand-based. nih.govemanresearch.org
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods can be used to design molecules that fit precisely into the binding site. emanresearch.org Techniques like molecular docking and molecular dynamics simulations allow researchers to predict the binding affinity and mode of interaction of a compound with its target. emanresearch.orguniversiteitleiden.nl This information is invaluable for optimizing the structure of a lead compound to improve its potency and selectivity. emanresearch.org
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be employed. emanresearch.org These approaches rely on the knowledge of molecules that are already known to bind to the target of interest. emanresearch.org By analyzing the common structural features of these active compounds, researchers can develop a pharmacophore model that can be used to screen virtual libraries for new molecules with similar properties. researchgate.net
Quantitative structure-activity relationship (QSAR) studies are another powerful computational tool. emanresearch.org By establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can be used to predict the activity of new, untested molecules. emanresearch.org
Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry
The development of new drugs is an inherently interdisciplinary endeavor, requiring expertise from a wide range of scientific fields. medcraveonline.com The successful progression of a compound like this compound from a laboratory curiosity to a clinically useful therapeutic relies on the seamless integration of chemical biology and medicinal chemistry. nih.govconstructor.university
Chemical biology provides the tools and techniques to study and manipulate biological systems at the molecular level. nih.gov This includes the use of chemical probes to investigate the function of biological targets and to understand how they are affected by small molecules. nih.gov Medicinal chemistry, on the other hand, is focused on the design, synthesis, and optimization of biologically active compounds. medcraveonline.com
The synergy between these two disciplines is crucial for modern drug discovery. nih.govconstructor.university Chemical biologists can identify and validate new drug targets, while medicinal chemists can design and synthesize compounds that modulate the activity of these targets. medcraveonline.com This collaborative approach is essential for tackling the complex challenges of drug development, from identifying promising lead compounds to optimizing their pharmacokinetic and pharmacodynamic properties. medcraveonline.com
The future of research on this compound and other urea-based compounds will undoubtedly be shaped by these interdisciplinary collaborations. By bringing together experts in chemistry, biology, pharmacology, and computational science, the scientific community can unlock the full therapeutic potential of this important class of molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
